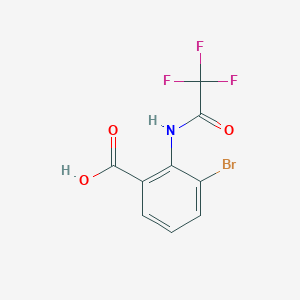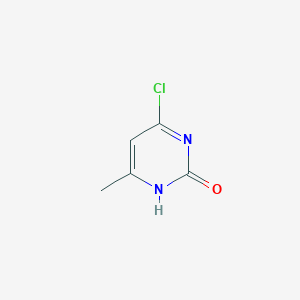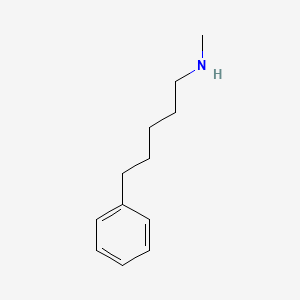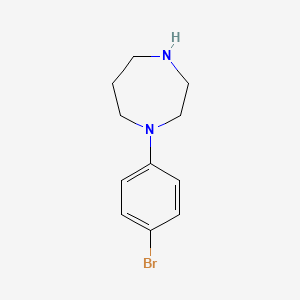![molecular formula C12H14BrN3O2 B13493767 tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate typically involves the reaction of 5-bromo-1H-1,3-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzodiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the benzodiazole core.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate is not well-characterized. compounds with similar structures often interact with biological targets such as enzymes or receptors through binding to active sites or allosteric sites, leading to modulation of their activity. The specific molecular targets and pathways involved would depend on the context of its application, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate include:
tert-Butyl bromoacetate: Used as a building block in organic synthesis.
N-Boc-5-bromoindole: An intermediate in the synthesis of various indole derivatives.
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Used in the synthesis of pyrimidine derivatives.
The uniqueness of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate lies in its benzodiazole core, which imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C12H14BrN3O2 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-14-8-5-4-7(13)6-9(8)15-10/h4-6H,1-3H3,(H2,14,15,16,17) |
InChI Key |
FONZRYYPPLZCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)

![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)

![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)

![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
